molecular formula C15H15BrN2OS2 B2626759 (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705872-89-4

(5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2626759
CAS RN: 1705872-89-4
M. Wt: 383.32
InChI Key: BCJWSBLQNWYFLQ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

1. Spectral Characterization and Molecular Docking

The synthesis and characterization of novel compounds with structures similar to (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, involving thiophene and thiazole moieties, have been investigated for their spectral properties and potential applications. The compounds were analyzed through various spectroscopic techniques and Density Functional Theory (DFT) calculations. Molecular docking studies suggest these compounds might possess antibacterial activities, revealing their potential in developing new antimicrobial agents (Shahana & Yardily, 2020).

2. Synthesis and Biological Activity

Various derivatives with structural similarities, incorporating thiophene and thiazole rings, have been synthesized and evaluated for their biological activities. Studies reveal that certain compounds exhibit promising antibacterial and antioxidant activities, indicating their potential use in therapeutic applications (Litvinchuk et al., 2021). Similarly, other studies focus on synthesizing and screening compounds with thiophene and methanone components for antimicrobial activity, suggesting their potential in addressing drug-resistant microbial strains (Ashok et al., 2017).

3. Structural Analysis and Drug Design

In-depth structural analysis of compounds with thiophene and methanone components has been conducted. The crystal structures, along with their physicochemical properties, have been extensively studied, providing insights into their potential applications in material science and pharmaceuticals due to their wide spectrum of biological activities (Nagaraju et al., 2018).

properties

IUPAC Name

(5-bromopyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS2/c16-12-8-11(9-17-10-12)15(19)18-4-3-14(21-7-5-18)13-2-1-6-20-13/h1-2,6,8-10,14H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJWSBLQNWYFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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